amino}propanoic acid CAS No. 948884-31-9](/img/structure/B6353493.png)

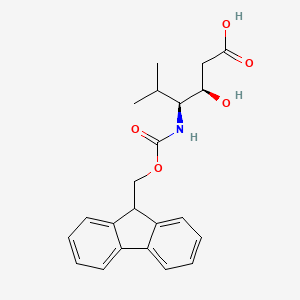

3-{[(t-Butoxy)carbonyl](2-methylpropyl)amino}propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-{(t-Butoxy)carbonylamino}propanoic acid” is a chemical compound . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure analysis of “3-{(t-Butoxy)carbonylamino}propanoic acid” is not available in the current resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{(t-Butoxy)carbonylamino}propanoic acid” are not available in the current resources .科学的研究の応用

Dipeptide Synthesis

The tert-butyloxycarbonyl (Boc) group is widely used in peptide synthesis to protect the amino group. Boc-protected amino acid ionic liquids, derived from compounds like 3-{(t-Butoxy)carbonylamino}propanoic acid, have been utilized as starting materials in dipeptide synthesis. This method enhances amide bond formation without the need for additional bases, yielding dipeptides efficiently .

Organic Synthesis Medium

Boc-protected amino acid ionic liquids serve as efficient reactants and reaction media in organic synthesis. Their protected side chains and N-terminus prevent unwanted reactions, making them suitable for selective and multistep organic synthesis .

Synthesis of Triazole Derivatives

Compounds like 3-{(t-Butoxy)carbonylamino}propanoic acid are used in the synthesis of racemic triazole derivatives, which are important in the development of new pharmaceuticals due to their wide spectrum of biological activities .

Structural Biology

In structural biology, Boc-protected amino acids are essential for peptide synthesis. They allow for the introduction of specific amino acids into peptide chains without interference from reactive side groups .

Drug Development

The Boc group is instrumental in drug development, particularly in the early stages of synthesizing drug candidates. It allows for the protection of amino groups during the synthesis of complex molecules .

Agricultural Chemicals

Boc-protected amino acids are also used in the synthesis of agricultural chemicals. The protection strategy enables the creation of compounds that can act as potent fungicides, herbicides, and insecticides .

Biologically Active Compounds

The synthesis of biologically active compounds, such as anticancer, antiviral, and antibacterial agents, often requires the use of Boc-protected intermediates to ensure selectivity and efficiency in the synthesis process .

Chemical Research and Education

In chemical research and education, Boc-protected amino acids like 3-{(t-Butoxy)carbonylamino}propanoic acid are used to demonstrate synthetic techniques and to study reaction mechanisms. They are valuable tools for teaching advanced organic chemistry concepts .

作用機序

将来の方向性

特性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl-(2-methylpropyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-9(2)8-13(7-6-10(14)15)11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBRAFGPHSCUBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CCC(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(Tert-butoxy)carbonyl](2-methylpropyl)amino}propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid](/img/structure/B6353439.png)

![3-{[(t-Butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid](/img/structure/B6353445.png)

![4-(3-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353449.png)

![4-(3-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353455.png)

![4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353456.png)

![4-(2,4-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353462.png)

![4-(2,4-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353468.png)

amino}propanoic acid](/img/structure/B6353489.png)

![3-{[(t-Butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid](/img/structure/B6353497.png)

![3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid](/img/structure/B6353505.png)

amino}propanoic acid](/img/structure/B6353506.png)